molecular formula C6H2BrClFNO2 B170350 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene CAS No. 111010-08-3

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

Cat. No. B170350
M. Wt: 254.44 g/mol
InChI Key: YVDJBLFLBBBGMD-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 . It is a solid substance that is sealed in dry and stored at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The InChI code for this compound is 1S/C6H2BrClFNO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Analysis

A study by Reddy & Rao (1994) focused on the vibrational spectroscopy of substituted benzenes, including derivatives similar to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This research aids in understanding the vibrational properties and molecular structure of such compounds.

X-ray Crystallography and Structural Analysis

Mroz et al. (2020) conducted an X-ray crystallography study on 1-(halomethyl)-3-nitrobenzene, which shares similarities with the compound , highlighting the challenges and discrepancies between theoretical and experimental structural analysis in such chemicals (Mroz, Wang, Englert, & Dronskowski, 2020).

Metabolic Studies

Bray, James, & Thorpe (1958) explored the metabolism of various halogenonitrobenzenes in rabbits, which is relevant for understanding the biological interactions and metabolic pathways of similar compounds like 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Bray, James, & Thorpe, 1958).

Nucleophilic Aromatic Substitutions

A study by Suhr & Grube (1966) on nucleophilic aromatic substitutions involving various amines and halonitrobenzenes offers insights into the chemical reactivity and potential applications of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in synthetic chemistry (Suhr & Grube, 1966).

Electrochemical and Spectroscopic Studies

Several studies have explored the electrochemical properties and spectroscopic analysis of halobenzene derivatives. These include the works of Horio et al. (1996) and Kwon, Kim, & Kim (2002), which provide valuable data on the electrochemical behavior and spectral properties of compounds closely related to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Horio, Momota, Kato, Morita, & Matsuda, 1996); (Kwon, Kim, & Kim, 2002).

Nucleophilic Substitution by Hydrogen

Gold, Miri, & Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution by hydrogen, which is pertinent to understanding the chemical reactivity of halonitrobenzenes, including 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Gold, Miri, & Robinson, 1980).

Synthesis and Chemical Transformations

Spencer et al. (2008) focused on the microwave-mediated reduction of nitroaromatics containing heterocycles and fluorine, which is relevant for the synthetic applications and transformations of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Spencer, Rathnam, Patel, & Anjum, 2008).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDJBLFLBBBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553789
Record name 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

CAS RN

111010-08-3
Record name 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloro-4-fluoro-5-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-2-fluoronitrobenzene (1.00 g), silver sulfate (1.95 g) and concentrated sulfuric acid (5 ml), bromine (0.32 ml) was added under ice cooling and the resulting mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h. The reaction mixture was put into ice water and subjected to extraction with ether. The organic layer was washed with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution sequentially, dried with anhydrous sodium sulfate and concentrated under reduced pressure to give 1.38 g of the titled compound (yield, 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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